1-(5-Bromo-4-methylpyridin-2-yl)piperazine
Overview
Description
1-(5-Bromo-4-methylpyridin-2-yl)piperazine is a chemical compound with the molecular formula C10H14BrN3 and a molecular weight of 256.14 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-4-methylpyridin-2-yl)piperazine typically involves the reaction of 5-bromo-4-methyl-2-chloropyridine with piperazine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and reduce production time. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-4-methylpyridin-2-yl)piperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions. These reactions are usually performed in acidic or basic aqueous solutions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts is commonly employed for reduction reactions.
Major Products Formed
Nucleophilic substitution: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation: Products include carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: Products include piperidine derivatives.
Scientific Research Applications
1-(5-Bromo-4-methylpyridin-2-yl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a ligand in the study of receptor-ligand interactions and enzyme inhibition.
Chemical Biology: It is used in the design of chemical probes for studying biological pathways and processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-methylpyridin-2-yl)piperazine depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at specific receptors, modulating their activity. The compound can interact with molecular targets such as enzymes, ion channels, or receptors, leading to changes in cellular signaling pathways. The exact mechanism of action varies depending on the specific biological target and the context of its use .
Comparison with Similar Compounds
1-(5-Bromo-4-methylpyridin-2-yl)piperazine can be compared with other similar compounds, such as:
1-(5-Bromo-3-methylpyridin-2-yl)piperazine: This compound has a similar structure but with a different substitution pattern on the pyridine ring. It may exhibit different reactivity and biological activity.
5-Bromo-2-(piperazin-1-yl)-4-methylpyridine: This compound has a similar core structure but with different functional groups. .
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it suitable for particular applications in research and industry.
Properties
IUPAC Name |
1-(5-bromo-4-methylpyridin-2-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c1-8-6-10(13-7-9(8)11)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVMTDWWYHSLGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674893 | |
Record name | 1-(5-Bromo-4-methylpyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944582-93-8 | |
Record name | 1-(5-Bromo-4-methyl-2-pyridinyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944582-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Bromo-4-methylpyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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